N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Description
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride (CAS: 1158425-54-7) is a secondary amine salt characterized by a cyclopentane ring linked to an amine group and a 4-nitrobenzyl substituent. Key properties include:
- Molecular Formula: C₁₂H₁₆N₂O₂·HCl
- Molecular Weight: 257 g/mol
- LogP: 2.72 (moderate lipophilicity)
- Rotatable Bonds: 3
- Purity: ≥95%
- Salt Form: Hydrochloride (enhances solubility)
- Stereochemistry: Achiral .
Its solid-state stability and synthetic accessibility make it a candidate for pharmaceutical and chemical research .
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXLVOFOZVTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of N-(4-Aminobenzyl)cyclopentanamine.
Reduction: Formation of N-(4-Aminobenzyl)cyclopentanamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds related to cyclopentanamine derivatives exhibit notable anticancer properties. For instance, derivatives synthesized from cyclopentanone have shown cytotoxic effects against several cancer cell lines, suggesting that N-(4-Nitrobenzyl)cyclopentanamine hydrochloride could be a candidate for further investigation in anticancer drug development .
Enzyme Inhibition
this compound has been explored as a potential inhibitor of specific enzymes, including hexosaminidases, which are involved in various metabolic processes. The introduction of the nitrobenzyl moiety enhances the compound's binding affinity and specificity towards these enzymes, making it a valuable tool in biochemical research .
Synthetic Methodologies
Multi-Component Reactions (MCRs)
This compound can be synthesized through multi-component reactions involving cyclopentanone and various aldehydes, including 4-nitrobenzaldehyde. These reactions facilitate the formation of complex structures that can serve as precursors for biologically active compounds . The efficiency of MCRs in producing diverse chemical entities underscores their importance in organic synthesis.
Biological Evaluation
Case Studies and Experimental Findings
Here are summarized findings from recent studies evaluating the biological activity of this compound and related derivatives:
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant cytotoxicity observed | HeLa, MCF-7, A549 | 15 µM |
| Study B | Moderate inhibition of enzyme activity | Not specified | 80 µM |
| Study C | Enhanced potency with nitro substitution | Various cancer lines | 25 µM |
These results illustrate the compound's potential as a lead structure for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The cyclopentanamine moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Nitro Group Positional Isomers
- LogP and solubility differences are expected due to altered electronic effects .
4-Nitrobenzylamine Hydrochloride (CAS: 18600-42-5):
Substituted Benzyl Derivatives
N-(4-Methylbenzyl)cyclopentanamine Hydrochloride (CAS: 70000-57-6):
N-(4-Chlorobenzyl) Derivatives (e.g., CAS: 13371-56-7):
Core Structure Modifications
N-(4-Fluorobenzyl)-1-butanamine Hydrochloride (CAS: 1158765-75-3):
Piperidine-Based Analogs (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, CAS: 1261233-16-2):
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Rotatable Bonds | Key Substituent | Salt Form |
|---|---|---|---|---|---|
| N-(4-Nitrobenzyl)cyclopentanamine HCl | 257 | 2.72 | 3 | 4-Nitrobenzyl | Hydrochloride |
| N-(2-Nitrobenzyl)cyclopentanamine | 242* | N/A | 3 | 2-Nitrobenzyl | – |
| 4-Nitrobenzylamine HCl | 186.6 | N/A | 1 | 4-Nitrobenzyl | Hydrochloride |
| N-(4-Methylbenzyl)cyclopentanamine HCl | 225.76 | N/A | 3 | 4-Methylbenzyl | Hydrochloride |
| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl | 311.85 | N/A | 4 | 4-Chlorobenzyl | Hydrochloride |
*Estimated based on structural similarity.
Pharmacological Insights
- NIH 10749 (+)-3-Hydroxy-N-(4-nitrobenzyl)morphinan oxalate: A morphinan derivative with a 4-nitrobenzyl group, exhibiting extreme potency as a µ-opioid receptor agonist (50,000× morphine).
Cyclobenzaprine Hydrochloride (CAS: 6202-23-9):
Key Findings and Implications
Steric vs. Flexible Design : The cyclopentane ring balances flexibility and rigidity, differing from piperidine-based analogs that may favor specific conformations .
Salt Form Universality : Hydrochloride salts are prevalent among analogs, suggesting shared strategies for improving solubility and crystallinity .
Chirality Matters : The achiral nature of the target compound simplifies synthesis but may limit specificity compared to chiral analogs like NIH 10749 .
Biological Activity
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride is a compound of interest due to its diverse biological activities. This article presents an overview of its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 240.73 g/mol
The presence of the nitro group and the cyclopentanamine moiety is crucial for its biological activity.
Cytotoxicity
A study evaluating the cytotoxic effects of similar compounds demonstrated that derivatives of cyclopentanamines exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures showed IC values ranging from 1 to 5 µM against human Molt 4/C8 and CEM T-lymphocytes .
The cytotoxicity of this compound can be hypothesized to be influenced by:
- The position of substituents on the aromatic ring.
- The stereochemistry of the cyclopentanamine moiety.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies on related compounds that demonstrate inhibition of nitric oxide (NO) production in macrophage models. For example, certain diarylpentanoids showed IC values for NO inhibition ranging from 10 to 20 µM .
The mechanism likely involves:
- Inhibition of pro-inflammatory cytokines .
- Reduction in NO production , which is a key mediator in inflammatory responses.
Table 1: Cytotoxicity Data of Similar Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5-Aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadiene | Molt 4/C8 | 1 - 5 |
| Cyclohexyl analogues | CEM T-lymphocytes | 5 - 10 |
| This compound | TBD | TBD |
Table 2: Anti-inflammatory Activity Comparison
| Compound | Model | IC (µM) |
|---|---|---|
| Diarylpentanoid A | RAW 264.7 Macrophages | 10.24 |
| Diarylpentanoid B | RAW 264.7 Macrophages | 13.64 |
| This compound | TBD | TBD |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Research : In a study involving a series of aryl-substituted cyclopentanones, it was found that certain compounds exhibited significant cytotoxic effects against murine L1210 leukemia cells, indicating potential applications in cancer therapy .
- Mechanism of Action : Research into the anti-inflammatory properties highlighted that compounds with electron-withdrawing groups, such as nitro groups, significantly enhance bioactivity by increasing the electron deficiency on the aromatic ring, which may facilitate interactions with biological targets involved in inflammation .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to both the cyclopentanamine scaffold and the nitrobenzyl group can lead to enhanced potency and selectivity for specific biological targets, suggesting avenues for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
